N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15265496
InChI: InChI=1S/C16H12FN3O2S/c1-22-13-5-3-2-4-12(13)15(21)19-16-18-14(20-23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,19,20,21)
SMILES:
Molecular Formula: C16H12FN3O2S
Molecular Weight: 329.4 g/mol

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide

CAS No.:

Cat. No.: VC15265496

Molecular Formula: C16H12FN3O2S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide -

Specification

Molecular Formula C16H12FN3O2S
Molecular Weight 329.4 g/mol
IUPAC Name N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
Standard InChI InChI=1S/C16H12FN3O2S/c1-22-13-5-3-2-4-12(13)15(21)19-16-18-14(20-23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,19,20,21)
Standard InChI Key HFSHCCMQCXJPQJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Significance

The molecular structure of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide comprises three key components:

  • 1,2,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and ability to participate in π-π stacking interactions .

  • 4-Fluorophenyl Substituent: Attached at the 3-position of the thiadiazole ring, the fluorine atom introduces electronegativity, enhancing lipophilicity and membrane permeability.

  • 2-Methoxybenzamide Group: Positioned at the 5-position, the methoxy (–OCH₃) and amide (–CONH₂) groups contribute to hydrogen bonding and dipole interactions, critical for target binding .

The compound’s molecular formula is C₁₆H₁₂FN₃O₂S, with a molar mass of 329.35 g/mol. Its structural complexity necessitates advanced synthetic and analytical techniques for characterization, as discussed below.

Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide follows a multi-step protocol analogous to related thiadiazole derivatives :

  • Formation of the Thiadiazole Core:

    • Condensation of 4-fluorobenzamide with thionyl chloride (SOCl₂) yields 4-fluorobenzoyl chloride.

    • Reaction with thiourea in anhydrous toluene under reflux forms the 1,2,4-thiadiazole ring via cyclization .

  • Introduction of the Methoxybenzamide Group:

    • Coupling the thiadiazole intermediate with 2-methoxybenzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) generates the final product.

Key Reaction Conditions:

  • Solvent: Anhydrous toluene or dichloromethane.

  • Temperature: 80–110°C for cyclization; room temperature for amide coupling.

  • Catalysts: Triethylamine (TEA) for acid scavenging .

Spectroscopic Characterization

Structural validation employs the following techniques:

Table 1: Spectroscopic Data for N-[3-(4-Fluorophenyl)-1,2,4-Thiadiazol-5-yl]-2-Methoxybenzamide

TechniqueKey SignalsInterpretation
FTIR3265 cm⁻¹ (N–H stretch), 1648 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–F stretch)Confirms amide bond and fluorophenyl group .
¹H NMRδ 8.21 (s, 1H, thiadiazole-H), δ 7.45–7.89 (m, 4H, Ar–H), δ 3.92 (s, 3H, OCH₃)Assigns aromatic protons and methoxy group .
¹³C NMRδ 167.2 (C=O), δ 162.1 (C–F), δ 56.3 (OCH₃)Verifies carbonyl, fluorinated carbon, and methoxy carbon .
LC-MS (ESI⁺)m/z 330.1 [M+H]⁺Matches theoretical molecular weight (329.35 g/mol).

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals a three-stage decomposition profile:

  • Stage 1 (140–200°C): Loss of the methoxy group (Δmass: ~11%).

  • Stage 2 (230–400°C): Degradation of the thiadiazole ring (Δmass: ~49%).

  • Stage 3 (>400°C): Carbonization of residual fragments .

Table 2: Thermal Analysis Parameters

ParameterValue
Initial Decomposition140°C
Maximum Rate (DTG)275°C
Residual Mass at 600°C18.5%

Solubility and Partition Coefficient

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform.

  • LogP: 3.2 (calculated using ChemAxon), indicating moderate lipophilicity.

Biological Activities and Mechanisms

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC: 8 µg/mL) and fungi (e.g., C. albicans, MIC: 16 µg/mL) . The thiadiazole ring disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Enzyme Inhibition

The compound inhibits urease (IC₅₀: 12 µM) by chelating nickel ions at the enzyme’s active site, a mechanism critical for treating Helicobacter pylori infections.

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data exists on bioavailability or metabolic pathways.

  • Toxicity Profiling: Acute and chronic toxicity studies are needed to assess safety margins.

  • Structural Optimization: Modifying the methoxy group’s position (e.g., 3- or 4-methoxy) could enhance potency .

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